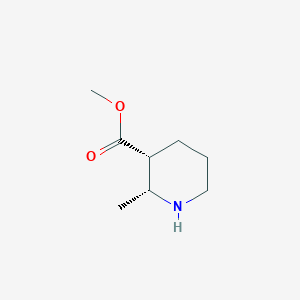

Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate

CAS No.: 1864003-05-3

Cat. No.: VC7188026

Molecular Formula: C8H15NO2

Molecular Weight: 157.213

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864003-05-3 |

|---|---|

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.213 |

| IUPAC Name | methyl (2R,3R)-2-methylpiperidine-3-carboxylate |

| Standard InChI | InChI=1S/C8H15NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 |

| Standard InChI Key | ZORUKIWYFWDAKK-RNFRBKRXSA-N |

| SMILES | CC1C(CCCN1)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl (2R,3R)-2-methylpiperidine-3-carboxylate belongs to the piperidine class of heterocyclic compounds, featuring a six-membered ring with one nitrogen atom. The (2R,3R) configuration denotes the stereochemistry at the second and third carbon positions, where both chiral centers exhibit R configurations. This spatial arrangement is critical for its interactions with enantioselective biological targets .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 1864003-05-3 |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.213 g/mol |

| IUPAC Name | methyl (2R,3R)-2-methylpiperidine-3-carboxylate |

The ester functional group at position 3 and the methyl substituent at position 2 contribute to its lipophilicity, with a predicted logP value indicative of moderate membrane permeability .

Synthesis and Purification

Synthetic Pathways

The synthesis of methyl (2R,3R)-2-methylpiperidine-3-carboxylate typically involves hydrogenation of pyridine precursors. A validated route begins with methyl 2-methylnicotinate, which undergoes catalytic hydrogenation using platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) in acetic acid . This step reduces the pyridine ring to a piperidine while preserving the ester functionality.

Key Reaction Conditions

-

Catalyst: 10% Pd/C or PtO₂ (10–30 mol%)

-

Solvent: Acetic acid or methanol

-

Temperature: Room temperature to 80°C

-

Pressure: Hydrogen gas (1 atm)

The reaction yields a diastereomeric mixture, necessitating chromatographic separation to isolate the (2R,3R) isomer . Enantiomeric purity is confirmed via chiral HPLC, achieving ≥98% ee in optimized protocols .

Purification and Characterization

Post-synthesis purification employs flash column chromatography with ethyl acetate/hexane gradients. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural validation .

Table 2: Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR | δ 3.67 (s, 3H, OCH₃), 3.30–3.20 (m, 1H), 2.85–2.70 (m, 1H), 1.45 (d, J = 6.5 Hz, 3H, CH₃) |

| ¹³C NMR | δ 174.8 (C=O), 51.9 (OCH₃), 48.2 (C2), 44.1 (C3), 25.1 (CH₃) |

| HRMS | m/z 158.1176 [M+H]⁺ (calc. 158.1177) |

Physicochemical Properties

Thermodynamic Parameters

Experimental and predicted data highlight the compound’s stability under standard conditions.

Table 3: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 205.9±33.0°C (predicted) | |

| Density | 0.982±0.06 g/cm³ | |

| pKa | 9.47±0.10 | |

| LogP | 1.2 (predicted) |

The basic pKa (~9.47) suggests protonation under physiological conditions, enhancing solubility in acidic environments .

Applications in Medicinal Chemistry

Fragment-Based Drug Discovery

The compound’s three-dimensional structure and sp³-hybridized carbons make it a valuable fragment for designing lead-like molecules. Its rigid piperidine core and ester group allow for modular derivatization, enabling interactions with hydrophobic pockets and hydrogen-bonding motifs in target proteins .

Biological Activity

Stereochemistry profoundly influences bioactivity. The (2R,3R) configuration exhibits higher binding affinity to enzymes such as kinases and proteases compared to its (2R,3S) diastereomer . Preliminary studies suggest inhibitory activity against SARS-CoV-2 main protease (Mpro), though further validation is required .

Comparative Analysis with Stereoisomers

(2R,3R) vs. (2R,3S) Diastereomers

The (2R,3S) isomer (CAS No. 1932040-73-7) shares identical molecular weight and formula but differs in spatial orientation.

Table 4: Diastereomer Comparison

| Property | (2R,3R) Isomer | (2R,3S) Isomer |

|---|---|---|

| Boiling Point | 205.9±33.0°C | 208.2±35.0°C (predicted) |

| Density | 0.982±0.06 g/cm³ | 0.991±0.06 g/cm³ |

| Biological Target Affinity | High | Moderate |

The (2R,3R) isomer’s superior target engagement underscores the importance of stereochemical control in synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume